4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one
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Overview
Description
4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one is a complex organic compound that belongs to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the isobenzofuran core through cyclization reactions.
Step 2: Introduction of the piperazine ring via nucleophilic substitution or addition reactions.
Step 3: Methylation of specific positions on the molecule using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with similar piperazine rings but different functional groups.
Uniqueness
4-Methyl-5-((2R,6S)-6-methylpiperazin-2-yl)isobenzofuran-1(3H)-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-methyl-5-[(2R,6S)-6-methylpiperazin-2-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H18N2O2/c1-8-5-15-6-13(16-8)10-3-4-11-12(9(10)2)7-18-14(11)17/h3-4,8,13,15-16H,5-7H2,1-2H3/t8-,13-/m0/s1 |
InChI Key |
IZQBCUVEGMGGDF-SDBXPKJASA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H](N1)C2=C(C3=C(C=C2)C(=O)OC3)C |
Canonical SMILES |
CC1CNCC(N1)C2=C(C3=C(C=C2)C(=O)OC3)C |
Origin of Product |
United States |
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